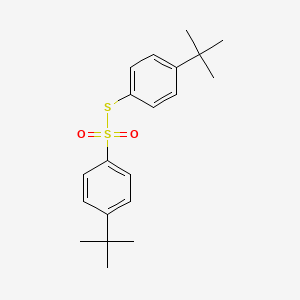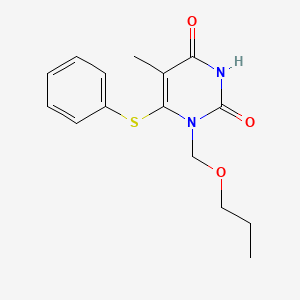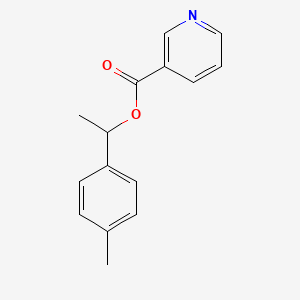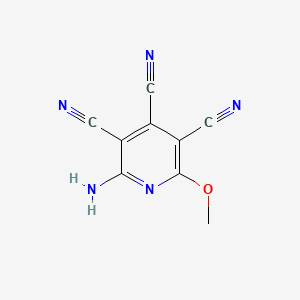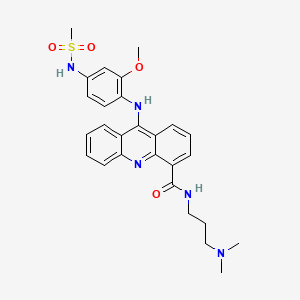
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as dimethylamino, methoxy, and methylsulfonyl groups attached to an acridinecarboxamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine core: This can be achieved through cyclization reactions involving aromatic amines and carboxylic acids.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.
Attachment of the methoxy and methylsulfonyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methoxybenzene and methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, intercalating between base pairs, which can disrupt DNA replication and transcription. This property makes it a potential candidate for anticancer therapies. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine derivatives: Compounds like acridine orange and proflavine share a similar acridine core and are used in similar applications.
Carboxamide derivatives: Compounds like doxorubicin and mitoxantrone, which also contain carboxamide groups, are used in cancer therapy.
Uniqueness
N-(3-(Dimethylamino)propyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to intercalate DNA and its potential therapeutic applications distinguish it from other similar compounds.
Propiedades
Número CAS |
88476-69-1 |
|---|---|
Fórmula molecular |
C27H31N5O4S |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C27H31N5O4S/c1-32(2)16-8-15-28-27(33)21-11-7-10-20-25(19-9-5-6-12-22(19)29-26(20)21)30-23-14-13-18(17-24(23)36-3)31-37(4,34)35/h5-7,9-14,17,31H,8,15-16H2,1-4H3,(H,28,33)(H,29,30) |
Clave InChI |
WDSLYRMRGAEIQV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




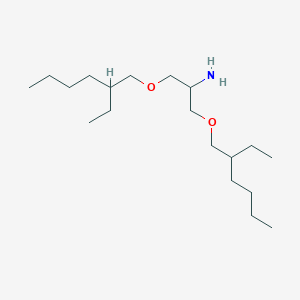
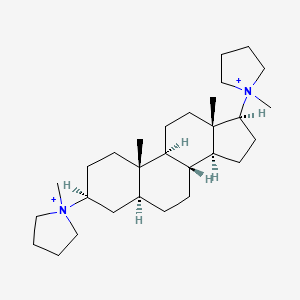
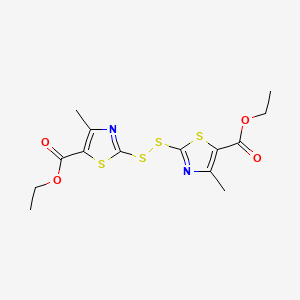
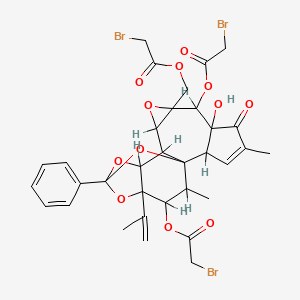
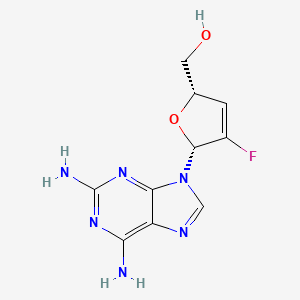
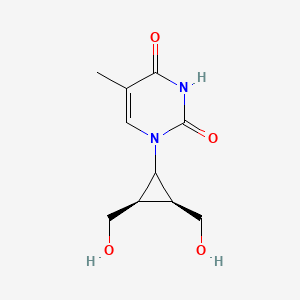
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
